molecular formula C10H10N4O2 B14900755 n-((1h-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

n-((1h-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14900755
M. Wt: 218.21 g/mol
InChI Key: INBMEWQTXHJHPK-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features both pyrazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of pyrazole derivatives with pyridine carboxamide precursors. One common method includes the condensation of 1H-pyrazole-3-carboxaldehyde with 2-oxo-1,2-dihydropyridine-3-carboxamide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups .

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. For instance, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • 5-((1H-Pyrazol-3-yl)methyl)-1H-tetrazoles

Uniqueness

N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its dual pyrazole and pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-oxo-N-(1H-pyrazol-5-ylmethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C10H10N4O2/c15-9-8(2-1-4-11-9)10(16)12-6-7-3-5-13-14-7/h1-5H,6H2,(H,11,15)(H,12,16)(H,13,14)

InChI Key

INBMEWQTXHJHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NCC2=CC=NN2

Origin of Product

United States

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